5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Description

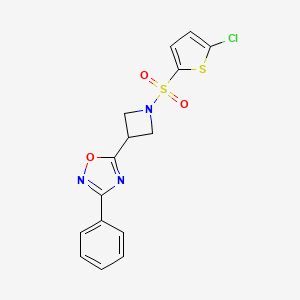

The compound 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with an azetidine ring. The azetidine is further modified with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are often associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Properties

IUPAC Name |

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S2/c16-12-6-7-13(23-12)24(20,21)19-8-11(9-19)15-17-14(18-22-15)10-4-2-1-3-5-10/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKLZMFQOXCRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents or intermediates.

Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate nitrogen-containing precursors.

Final coupling: The final step involves coupling the sulfonyl-substituted azetidine with the 1,2,4-oxadiazole ring under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can occur at various functional groups, including the oxadiazole ring and the sulfonyl group.

Substitution: The compound can participate in substitution reactions, especially at the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments.

Major Products

Oxidation: Products may include sulfoxides and sulfones.

Reduction: Products may include reduced forms of the oxadiazole ring and desulfonylated derivatives.

Substitution: Products depend on the nature of the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Structural Overview

The compound features a complex structure characterized by:

- Azetidine ring : A four-membered nitrogen-containing ring that may influence biological interactions.

- Oxadiazole moiety : Known for its various biological activities including antimicrobial and anticancer properties.

- Sulfonyl group : Enhances solubility and reactivity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles, including the target compound, exhibit potent anticancer activities. For instance:

- Cell Line Studies : In vitro evaluations showed that certain oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values in the sub-micromolar range.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.25 | Doxorubicin |

| U-937 | 0.30 | Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cleavage. In a controlled study involving MCF-7 breast cancer cells, treatment with 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyloxadiazole resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against standard antibiotics. Comparative studies have shown that it possesses significant antibacterial activity, making it a candidate for further development in treating bacterial infections.

Materials Science Applications

In materials applications, the compound’s electronic and structural properties are key to its function, influencing conductivity, stability, and reactivity. The unique combination of functional groups allows for potential applications in:

- Organic electronics

- Photovoltaics

The sulfonyl group enhances solubility and reactivity, which is advantageous in the synthesis of conductive polymers and other materials.

Study on Anticancer Effects

A study involving MCF-7 breast cancer cells demonstrated that treatment with 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyloxadiazole led to:

- Increased levels of apoptotic markers.

- A dose-dependent increase in apoptosis verified through flow cytometry.

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of the compound against standard antibiotics:

- The compound exhibited comparable or superior efficacy against various bacterial strains.

- The results suggest its potential as an alternative treatment option in antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole depends on its specific application:

Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. This interaction can modulate biological pathways and lead to therapeutic effects.

Materials Science: In materials applications, the compound’s electronic and structural properties are key to its function, influencing conductivity, stability, and reactivity.

Comparison with Similar Compounds

Analogs with Azetidine-Sulfonyl Substituents

Compounds sharing the azetidine-sulfonyl group at position 5 of the oxadiazole core are the closest structural analogs. Key examples include:

*Estimated based on similar compounds (e.g., logP = 4.24 for 5-(4-chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole ).

Key Observations :

Analogs with Alternative 5-Position Substituents

Other 1,2,4-oxadiazole derivatives with diverse substituents at position 5 highlight the impact of structural variation:

Key Observations :

Analogs with Modified 3-Position Substituents

Variations at position 3 of the oxadiazole core influence electronic and steric properties:

Key Observations :

Research Findings and Implications

Pharmacological Potential

- Anti-inflammatory activity : 3-Phenyl-1,2,4-oxadiazoles are reported as dual cyclooxygenase/5-lipoxygenase inhibitors . The sulfonyl-azetidine group in the target compound may enhance binding to inflammatory mediators.

Biological Activity

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes:

- Azetidine ring : A four-membered nitrogen-containing ring that may influence biological interactions.

- Oxadiazole moiety : Known for its various biological activities including antimicrobial and anticancer properties.

- Sulfonyl group : Enhances solubility and reactivity, potentially affecting the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles, including the target compound, exhibit potent anticancer activities. For example:

- Cell Line Studies : In vitro evaluations showed that certain oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the sub-micromolar range .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.25 | Doxorubicin |

| U-937 | 0.30 | Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cleavage .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have evaluated its efficacy against various pathogens:

- Bacterial Inhibition : Compounds containing the oxadiazole scaffold have demonstrated effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The most active derivatives exhibited MIC values lower than those of standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 1.0 | Vancomycin |

| Escherichia coli | 0.5 | Ampicillin |

Antiviral Activity

Emerging research suggests that the compound may have antiviral properties as well. Notably:

- Dengue Virus Inhibition : Some derivatives have been identified as potent inhibitors of dengue viral polymerase with submicromolar activity across different serotypes .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It could modulate receptor activity linked to cell signaling pathways critical for cancer progression.

- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through p53 pathway activation.

Study on Anticancer Effects

In a controlled study involving MCF-7 breast cancer cells:

- Treatment with 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyloxadiazole resulted in a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed a dose-dependent increase in apoptosis .

Study on Antimicrobial Properties

A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : Start with functionalized azetidine intermediates (e.g., 3-azetidinyl derivatives) and employ sulfonylation using 5-chlorothiophene-2-sulfonyl chloride under inert conditions (N₂ atmosphere). Cyclocondensation with phenyl-substituted amidoximes in anhydrous DMF at 80–100°C can yield the oxadiazole core. Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients. Adjust stoichiometry of POCl₃ (if used for activation) to minimize side reactions .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

- Methodology : Perform X-ray crystallography on single crystals grown via slow evaporation in ethanol/DMSO. Use SHELX-2018 for structure solution (SHELXS) and refinement (SHELXL) due to its robustness in handling small-molecule data. Validate hydrogen bonding and π-π stacking interactions using Mercury CSD 2.0 for visualization and packing analysis .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d6) to confirm substituent positions, particularly the sulfonyl and azetidine moieties. Use FT-IR to identify S=O (1130–1180 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular weight validation .

Advanced Research Questions

Q. How do electronic effects of the 5-chlorothiophene sulfonyl group influence the compound’s reactivity and pharmacological activity?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with analogs lacking the chloro or sulfonyl groups. Experimental validation via in vitro assays (e.g., enzyme inhibition) can correlate electronic properties with bioactivity. Note that protonation at N4 of the oxadiazole ring may enhance electrophilicity .

Q. How can contradictory data regarding this compound’s biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Methodology : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%) to minimize variability. Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity screens). Validate target engagement via competitive binding studies with BSA or serum albumin to rule out nonspecific interactions .

Q. What strategies improve the compound’s metabolic stability without compromising its affinity for target proteins?

- Methodology : Introduce substituents at the azetidine nitrogen (e.g., methyl or fluorine) to block CYP450-mediated oxidation. Perform microsomal stability assays (human/rat liver microsomes) to compare half-lives. Use molecular docking (AutoDock Vina) to ensure modifications do not disrupt key interactions (e.g., hydrogen bonds with active-site residues) .

Q. How can computational methods predict regioselectivity in reactions involving the oxadiazole ring?

- Methodology : Apply Fukui indices (DFT-based) to identify nucleophilic/electrophilic sites. For example, the N2 position of the oxadiazole is more susceptible to electrophilic attack in the presence of electron-withdrawing sulfonyl groups. Validate predictions by synthesizing derivatives and analyzing reaction outcomes via LC-MS .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include positive controls (e.g., doxorubicin) and normalize data to untreated cells to account for plate-to-plate variability .

Q. How can crystallographic data be cross-validated with computational models to resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.